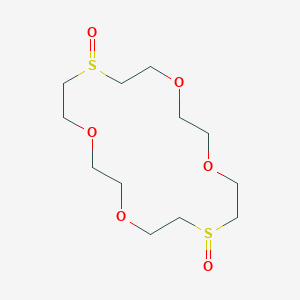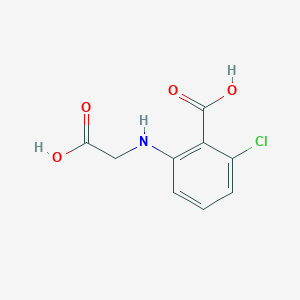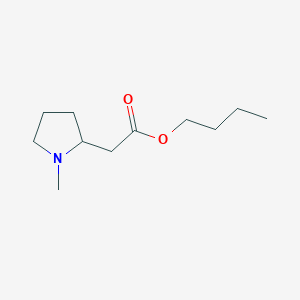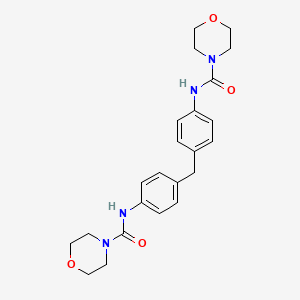
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane, 7,16-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide typically involves the reaction of diethylene glycol with sulfur dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure. The process can be summarized as follows:
Reactants: Diethylene glycol and sulfur dichloride.
Conditions: The reaction is conducted in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Catalysts: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反应分析
Types of Reactions
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted ethers, depending on the specific reagents and conditions used.
科学研究应用
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metal ion-related disorders.
Industry: It is used in the extraction and separation of metal ions in various industrial processes.
作用机制
The mechanism by which 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide exerts its effects involves the formation of stable complexes with metal ions. The ether and thioether groups in the compound act as electron donors, coordinating with the metal ions and stabilizing them. This property is particularly useful in applications such as metal ion extraction and drug delivery.
相似化合物的比较
Similar Compounds
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar in structure but contains nitrogen atoms instead of sulfur.
18-crown-6: A well-known crown ether with a similar cyclic structure but without sulfur atoms.
Dibenzo-18-crown-6: Contains benzene rings in addition to the crown ether structure.
Uniqueness
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide is unique due to the presence of both ether and thioether groups, which enhance its ability to form stable complexes with a wider range of metal ions compared to other crown ethers. This makes it particularly valuable in applications requiring selective metal ion binding and stabilization.
属性
CAS 编号 |
108942-74-1 |
|---|---|
分子式 |
C12H24O6S2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1,4,10,13-tetraoxa-7λ4,16λ4-dithiacyclooctadecane 7,16-dioxide |
InChI |
InChI=1S/C12H24O6S2/c13-19-9-5-15-1-2-16-6-10-20(14)12-8-18-4-3-17-7-11-19/h1-12H2 |
InChI 键 |
QGIDSTICJAVZLX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCS(=O)CCOCCOCCS(=O)CCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylpropyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964968.png)


![7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11964981.png)
![Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B11964984.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11964989.png)

![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965003.png)


![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11965014.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965025.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11965032.png)
